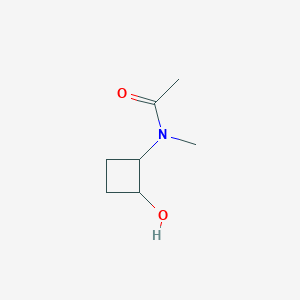
N-(2-hydroxycyclobutyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-hydroxycyclobutyl)-N-methylacetamide” is a compound that contains a cyclobutyl ring, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques can provide information about the geometric parameters and spectroscopic properties of the compound .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For instance, N-Hydroxysuccinimide (NHS) esters, which have a similar structure, are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes .作用機序
The mechanism of action of HCMA is not fully understood, but studies suggest that the compound induces apoptosis in cancer cells by activating the intrinsic pathway. HCMA has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
HCMA has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the intrinsic pathway. The compound also inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is associated with improved cognitive function and memory.
実験室実験の利点と制限
One of the major advantages of HCMA is its potent cytotoxicity against various cancer cell lines. The compound also exhibits neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases. However, the synthesis of HCMA is a multi-step process, which can be time-consuming and costly. The compound is also relatively unstable and requires careful handling and storage.
将来の方向性
There are several future directions for the research and development of HCMA. One potential direction is the modification of the compound to improve its stability and potency. Another direction is the investigation of the compound's potential in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of HCMA and its potential side effects.
Conclusion:
In conclusion, HCMA is a promising compound with potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. The compound exhibits potent cytotoxicity against various cancer cell lines and possesses neuroprotective properties. However, further research is needed to fully understand the mechanism of action of HCMA and its potential side effects.
合成法
The synthesis of HCMA involves a multi-step process, which includes the reaction of cyclobutanone with methylamine, followed by the addition of sodium borohydride and acetic anhydride. The final product is obtained after purification and recrystallization. The yield of HCMA is around 70%, and the purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
HCMA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that HCMA exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. HCMA has also been shown to possess neuroprotective properties and is being investigated for its potential in the treatment of Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(9)8(2)6-3-4-7(6)10/h6-7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAHLNIBSVQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2787051.png)
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B2787053.png)
![N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2787054.png)
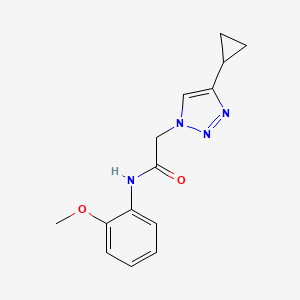
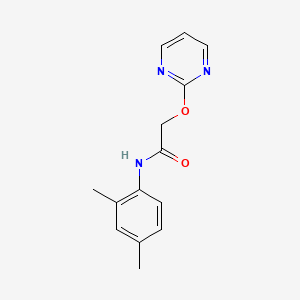


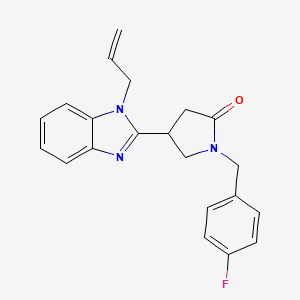

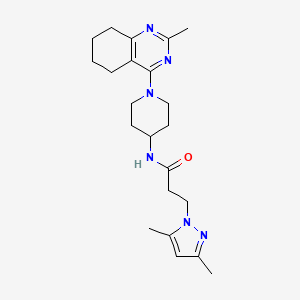
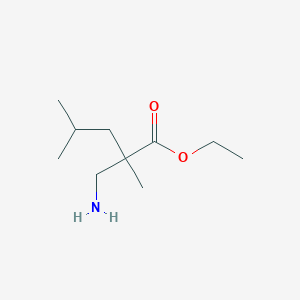
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2787069.png)
![3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride](/img/structure/B2787072.png)
![1-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-3-carbazol-9-yl-propan-2-ol](/img/structure/B2787074.png)